molecular formula C19H13F2N5O3 B2538289 N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251587-38-8

N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2538289
CAS No.: 1251587-38-8
M. Wt: 397.342
InChI Key: OSUZOBJLIGJWPV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

Biological Activity

N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that integrates a difluorophenyl group with a triazole-pyrazine scaffold. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various fields such as oncology and infectious diseases. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

The compound exhibits a diverse range of biological activities attributed to its unique molecular structure.

1. Anticancer Activity
Research indicates that compounds with triazole and pyrazine moieties often demonstrate significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been found to target specific oncogenic pathways.

Case Study:
A study published in 2019 identified a novel anticancer compound through screening libraries that included triazole derivatives. The results indicated that certain triazole-containing compounds could significantly reduce tumor growth in multicellular spheroids, suggesting the potential of this compound in cancer therapy .

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus0.125 μg/mL
Triazole BEscherichia coli0.5 μg/mL
N-(2,5-difluorophenyl)-2-{...}TBDTBD

Note: Specific MIC values for N-(2,5-difluorophenyl)-2-{...} are yet to be determined through empirical studies.

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications on the phenyl and triazole rings can significantly influence biological activity. The presence of fluorine atoms in the phenyl group enhances lipophilicity and metabolic stability, which may contribute to increased bioactivity.

Key Findings:

  • Fluorine Substitution: Enhances binding affinity to biological targets.
  • Triazole Ring Modifications: Alter the electronic properties and steric hindrance affecting enzyme interactions.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis: Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O3/c20-12-6-7-14(21)15(10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZOBJLIGJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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